CYP3A4 Inhibition Potency – Substantial Reduction vs. Unsubstituted Core Analog
In a head-to-head panel screen against recombinant human CYP isoforms, the target compound inhibited CYP3A4 with an IC50 of 5.49 µM, whereas the des-chloroethyl core analog methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate exhibited an IC50 of >50 µM under identical conditions [1]. This >9-fold reduction in CYP3A4 affinity for the simpler analog indicates that the 2-chloroethyl group is a pharmacophoric element for CYP3A4 interaction. For procurement decisions where cytochrome P450 inhibition is a liability criterion, the target compound carries a higher flag, but conversely may serve as a more selective tool compound for CYP3A4 engagement studies.
| Evidence Dimension | CYP3A4 IC50 (recombinant enzyme, midazolam 1′-hydroxylation) |
|---|---|
| Target Compound Data | 5.49 µM (5,490 nM) |
| Comparator Or Baseline | Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate: >50 µM (>50,000 nM) |
| Quantified Difference | ≥9.1-fold lower IC50 for target compound |
| Conditions | Human recombinant CYP3A4, midazolam substrate, 5 min preincubation, LC-MS/MS detection |
Why This Matters
This >9-fold differential in CYP3A4 affinity directly informs compound selection when CYP liability profiling is required, as the target compound provides a measurable signal window not achievable with the unsubstituted core.
- [1] BindingDB Entry BDBM50380527 / ChEMBL2018913. Affinity data for CYP3A4, CYP2C19, CYP2E1. Curated by ChEMBL from Amgen dataset. View Source
